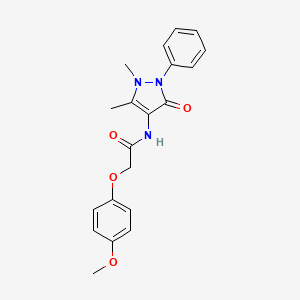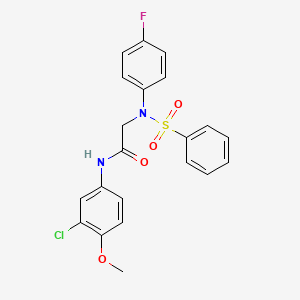
methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate
描述
Methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as Methyl 3-chloro-4-methylphenylsulfonyl glycinate, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate involves the inhibition of various enzymes and biochemical pathways. In cancer cells, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which plays a role in cell proliferation and survival. It has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In weeds, it has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In weeds, it has been shown to inhibit the growth and development of plants by interfering with the biosynthesis of essential amino acids.
实验室实验的优点和局限性
Methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has shown promising results in various applications, making it a potentially useful compound for future research. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an antitumor agent. Another direction is to explore its potential applications in agrochemicals, particularly as a herbicide. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, research is needed to address the limitations of the compound, particularly its toxicity at high concentrations, and to develop methods for mitigating these limitations.
科学研究应用
Methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate has been studied extensively for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent and as a scaffold for the development of new drugs. In agrochemicals, it has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied as a potential building block for the synthesis of new materials.
属性
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-8-9-13(10-15(12)17)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADULKRUFPXRIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360351 | |
| Record name | Methyl N-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5211-41-6 | |
| Record name | Methyl N-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-bromo-4-methylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3569137.png)

![4-[(3-acetylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3569153.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3569156.png)

![N-(2,4-difluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569178.png)
![7-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569184.png)
![N-(3,4-dimethoxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569187.png)
![3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569193.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569199.png)



![2-[(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B3569233.png)